(2R)-3-Amino-2-methylpropan-1-ol

Description

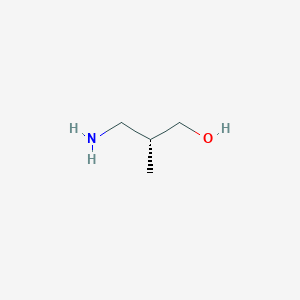

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104154-93-0 | |

| Record name | (2R)-3-amino-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2r 3 Amino 2 Methylpropan 1 Ol and Its Enantiomers

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. For (2R)-3-Amino-2-methylpropan-1-ol, various enantioselective strategies have been developed to ensure the desired stereochemical outcome.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high selectivity and mild reaction conditions offered by enzymes. dntb.gov.uanih.gov These methods are increasingly being employed for the production of enantiopure β-amino alcohols. rsc.org

Enzymatic Resolution Techniques for Enantiopure this compound

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme, often a lipase, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. nih.govnih.gov For instance, lipases can selectively hydrolyze one enantiomer of an esterified racemic 2-amino-1-alkanol, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. googleapis.com This approach has been successfully applied to the resolution of various racemic amino acid esters and aryltrimethylsilyl chiral alcohols. nih.govnih.gov

The efficiency of lipase-catalyzed kinetic resolution can be influenced by several factors, including the choice of enzyme, solvent, and acylating agent. nih.govresearchgate.net For example, the kinetic resolution of aryltrimethylsilyl chiral alcohols using lipase-catalyzed transesterification achieved excellent results with high enantiomeric excesses (>99%) and conversions (c = 50%) under optimized conditions. nih.govresearchgate.net

| Substrate | Enzyme | Result | Reference |

| Racemic 2-amino-1-alkanols | Lipase | Selective hydrolysis of the (R)-isomer | googleapis.com |

| Aryltrimethylsilyl chiral alcohols | Lipase | Enantiomeric excesses >99% | nih.govresearchgate.net |

| (±)-2-octanol | Novozyme 435 | Conversion of 42% | researchgate.net |

Amine Dehydrogenase-Catalyzed Reductive Amination for Chiral β-Amino Alcohols

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. nih.govrsc.org This method is particularly attractive as it utilizes ammonia (B1221849) as the amino donor and can achieve high atom economy. nih.govfrontiersin.org Engineered AmDHs, derived from amino acid dehydrogenases, have been developed to catalyze the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with excellent stereoselectivity (>99% ee). nih.govfrontiersin.org

The substrate scope of AmDHs has been expanded through protein engineering, allowing for the synthesis of a variety of chiral β-amino alcohols. nih.govacs.org For example, wild-type AmDHs have been shown to be effective in the synthesis of short-chain chiral amines and amino alcohols, including (S)-3-aminobutan-1-ol with 99.5% enantiomeric excess. frontiersin.orgresearchgate.netwhiterose.ac.uk

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Engineered AmDH | α-Hydroxy ketones | Chiral β-amino alcohols | >99% | nih.govfrontiersin.org |

| MsmeAmDH | 3-Hydroxybutanone | (S)-3-Aminobutan-1-ol | 99.5% | frontiersin.orgresearchgate.netwhiterose.ac.uk |

| Engineered AmDH from Sporosarcina psychrophila | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | >99% | frontiersin.orgnih.gov |

Biocatalytic Stereoselective Transformations for Accessing the Titled Compound

Beyond resolution and reductive amination, other biocatalytic stereoselective transformations are being explored to access chiral β-amino alcohols. One-pot, multi-enzymatic cascades have been designed to produce all four stereoisomers of phenylpropanolamine from β-methylstyrene with high optical purity. nih.gov These cascades can combine the actions of enzymes like styrene (B11656) monooxygenases, epoxide hydrolases, alcohol dehydrogenases, and ω-transaminases to create complex chiral molecules in a single pot. nih.gov

Furthermore, the combination of chemo- and biocatalysis in telescopic or one-pot processes is a growing area of research. For instance, a three-step one-pot cascade involving a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction has been developed for the synthesis of chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. chemrxiv.org

Organocatalytic Asymmetric Synthesis Pathways to this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy for asymmetric synthesis. unibo.it The asymmetric Mannich reaction is a prominent organocatalytic method for the construction of C-C bonds and the synthesis of chiral β-amino carbonyl compounds, which are precursors to β-amino alcohols. buchler-gmbh.comacs.org

Proline and its derivatives are often used as catalysts in direct asymmetric Mannich-type reactions, affording β-amino alcohols with high stereoselectivity. nih.gov For example, L-proline can catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. nih.gov The development of bifunctional organocatalysts, such as cinchona alkaloid-based thioureas, has further improved the efficiency and selectivity of asymmetric Mannich reactions. buchler-gmbh.com These catalysts can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.

Metal-Catalyzed Asymmetric Synthesis Routes to the Chiral Amino Alcohol Scaffold

Transition metal-catalyzed reactions offer another versatile avenue for the asymmetric synthesis of chiral amino alcohols. rsc.org Asymmetric hydrogenation and transfer hydrogenation are particularly effective methods for the stereoselective reduction of prochiral ketones and imines. acs.orgwikipedia.org

Ruthenium complexes bearing chiral ligands, such as those derived from β-amino alcohols like (1S,2R)-1-amino-2-indanol, have proven to be efficient catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines, yielding chiral amines with good enantiomeric excesses. mdpi.com Similarly, iridium and rhodium complexes with chiral phosphine (B1218219) ligands are widely used in the asymmetric hydrogenation of various unsaturated substrates. acs.org The development of Noyori's Ru-BINAP-diamine catalysts has enabled the highly efficient and enantioselective hydrogenation of ketones. wikipedia.org

Another powerful metal-catalyzed method is the asymmetric Mannich-type reaction. acs.org Zinc complexes, for instance, have been used to catalyze the direct asymmetric Mannich-type reaction of hydroxyketones with imines, providing access to either anti- or syn-β-amino alcohols with high diastereoselectivity and enantioselectivity by choosing the appropriate protecting group on the imine nitrogen. acs.org

| Metal Catalyst System | Reaction Type | Substrate | Product | Selectivity | Reference |

| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | Asymmetric Transfer Hydrogenation | N-(diphenylphosphinyl)imines | Chiral amines | up to 82% ee | mdpi.com |

| Et₂Zn / (S,S)-linked-BINOL | Asymmetric Mannich-type | Hydroxyketone and N-Dpp imine | anti-β-Amino alcohol | >98/2 dr, >99.5% ee | acs.org |

| Et₂Zn / (S,S)-linked-BINOL | Asymmetric Mannich-type | Hydroxyketone and N-Boc imine | syn-β-Amino alcohol | up to 5/95 dr, >99.5% ee | acs.org |

Chiral Pool Derivations for the Preparation of this compound

The chiral pool, a collection of abundant, enantiopure natural products, serves as a cost-effective and efficient starting point for the synthesis of complex chiral molecules. nih.gov Amino acids, in particular, are valuable precursors. The synthesis of this compound can be achieved from the chiral pool, for instance, by utilizing (R)-3-Amino-2-methylpropanoic acid. nih.gov This precursor, which can be derived from the natural amino acid D-valine, already contains the required stereocenter. chemicalbook.comgoogle.com

The primary transformation required is the reduction of the carboxylic acid group to a primary alcohol. This is a standard conversion in organic synthesis, typically achieved using powerful reducing agents. The chirality at the C2 position is preserved throughout the reaction sequence.

A general scheme for this transformation is as follows: (R)-3-Amino-2-methylpropanoic acid → this compound

The selection of the reducing agent is critical for achieving high yields. The amino group is often protected prior to the reduction step to prevent side reactions.

Table 1: Representative Reagents for the Reduction of Amino Acids to Amino Alcohols

| Precursor | Reducing Agent | Key Features |

| N-protected (R)-3-Amino-2-methylpropanoic acid | Lithium aluminum hydride (LiAlH₄) | A powerful, non-selective reducing agent for carboxylic acids and esters. |

| N-protected (R)-3-Amino-2-methylpropanoic acid ester | Borane (BH₃) complexes (e.g., BH₃·THF) | A chemoselective reagent that reduces carboxylic acids faster than esters. |

Diastereoselective Synthesis of Related β-Amino Alcohol Scaffolds

The construction of β-amino alcohols often involves the creation of two adjacent stereocenters. Diastereoselective synthesis aims to control the relative stereochemistry, producing either syn or anti isomers. A prevalent strategy is the diastereoselective reduction of β-amino ketones. The stereochemical outcome of these reductions can often be directed by the choice of reducing agent and the nature of the nitrogen protecting group. nih.gov

One powerful method involves the use of samarium(II) iodide (SmI₂). Research has shown that the reduction of β-amino ketones with SmI₂ can lead to either the syn or anti 1,3-amino alcohol, depending on the substituent on the nitrogen atom. nih.gov N-acyl protected β-amino ketones tend to yield syn products through a chelated intermediate, whereas N-aryl substituted ketones often give anti products. nih.gov Other approaches utilize specific hydride reagents to achieve high diastereoselectivity. rsc.org For example, chelation-controlled reductions can favor the formation of anti-diols, while non-chelating conditions following the Felkin-Anh model can lead to syn-diols. nih.govresearchgate.net

Table 2: Diastereoselective Reduction of β-Amino Ketones

| Substrate Type | Reducing Agent | Predominant Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| N-Acyl β-Amino Ketone | Samarium(II) Iodide (SmI₂) | syn | Moderate to Good | nih.gov |

| N-Aryl β-Amino Ketone | Samarium(II) Iodide (SmI₂) | anti | High | nih.gov |

| N-Boc-Protected β-Amino Ketone | LiAlH(O-t-Bu)₃ (Chelation Control) | anti | >95:5 | nih.gov |

| N-Boc-Protected β-Amino Ketone | NB-Enantride® (Felkin-Anh Control) | syn | 95:5 | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. Biocatalysis has emerged as a powerful tool in this regard, offering highly selective transformations under mild conditions. nih.govmdpi.com

The synthesis of chiral amino alcohols can be achieved using engineered amine dehydrogenases (AmDHs). frontiersin.orgfrontiersin.org These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source. frontiersin.org This biocatalytic approach offers several advantages over traditional chemical methods, including exceptional enantioselectivity (often >99% ee), mild reaction conditions (room temperature and aqueous media), and the avoidance of heavy metal catalysts and harsh reducing agents. frontiersin.orgrsc.org The cofactor required for the reaction, typically NADH, can be regenerated in situ using a secondary enzyme system, making the process more atom-economical. frontiersin.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches to Chiral β-Amino Alcohols

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (AmDH) |

| Catalyst | Heavy metals (e.g., Ru, Rh) or stoichiometric chiral reagents. | Enzyme (Amine Dehydrogenase). frontiersin.org |

| Reagents | Often requires strong reducing agents and protecting groups. | Ammonia, cofactor (NADH), regeneration system (e.g., GDH). frontiersin.org |

| Solvent | Organic solvents (e.g., THF, Methanol). | Water. frontiersin.org |

| Conditions | Often high pressure and/or extreme temperatures. | Ambient temperature and pressure. frontiersin.org |

| Selectivity | Variable, may require extensive optimization. | Excellent enantioselectivity (>99% ee). frontiersin.org |

| Environmental Impact | Generation of metallic and organic waste. | Biodegradable catalyst, minimal waste. rsc.org |

Development of Novel Reaction Architectures for Stereocontrolled Access

Modern synthetic chemistry is continuously evolving, with the development of new reaction technologies that offer significant advantages over traditional batch processing. Continuous flow synthesis and photoredox catalysis are two such innovative architectures that have been applied to the synthesis of chiral amino alcohols.

Continuous Flow Synthesis: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, reproducibility, and scalability. mt.comnih.gov Reactions that are hazardous in batch, such as those involving toxic gases or highly exothermic processes, can be managed more safely due to the small reaction volumes at any given time. vapourtec.com For the synthesis of chiral amines and amino alcohols, continuous flow systems can be integrated with immobilized catalysts (both chemical and biological) and in-line purification, creating highly efficient, automated processes. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. rsc.org This strategy has been harnessed for the synthesis of β-amino alcohols through novel bond formations. One innovative approach is the radical C-H amination, where an N-centered radical is generated and undergoes a regioselective and enantioselective intramolecular hydrogen atom transfer (HAT), followed by amination to furnish the chiral amino alcohol motif. researchgate.netsci-hub.se This method bypasses the need for pre-functionalized substrates and enables the use of abundant alcohol starting materials. researchgate.net Other photoredox methods facilitate the C-C bond-forming reaction between imines and a hydroxymethyl radical precursor to access β-amino alcohols. nih.gov

Table 4: Advantages of Novel Reaction Architectures

| Architecture | Key Advantages | Relevance to Amino Alcohol Synthesis |

| Continuous Flow | Enhanced safety, precise control of parameters, easy scalability, integration of synthesis and purification. mt.comvapourtec.com | Enables safe use of hazardous reagents, improves yield and productivity, allows for multi-step telescoped syntheses. nih.govrsc.org |

| Photoredox Catalysis | Mild reaction conditions (visible light), generation of reactive radical species, novel bond disconnections. rsc.org | Enables direct C-H amination of alcohols and other novel C-C bond formations to construct the β-amino alcohol scaffold. nih.govresearchgate.net |

Sophisticated Spectroscopic and Structural Elucidation of 2r 3 Amino 2 Methylpropan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. For chiral compounds, where enantiomers exhibit identical NMR spectra under achiral conditions, specialized methods are required to differentiate between them.

Application of Chiral Solvating Agents (CSAs) in NMR Analysis

One effective strategy for the NMR-based differentiation of enantiomers is the use of Chiral Solvating Agents (CSAs). These are enantiomerically pure compounds that form transient, diastereomeric complexes with the analyte enantiomers. These complexes have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration.

The interaction between the CSA and the analyte is non-covalent, typically involving hydrogen bonding, dipole-dipole interactions, or π-π stacking. Chiral amino alcohols are particularly effective CSAs for various classes of compounds, including carboxylic acids, due to their ability to form distinct non-covalent interactions with each enantiomer. frontiersin.org For a compound like (2R)-3-amino-2-methylpropan-1-ol, which possesses both an amino and a hydroxyl group, it can itself act as a CSA or be analyzed by a suitable CSA. The formation of diastereomeric complexes leads to chemical shift non-equivalence (Δδ) for the protons of the analyte, allowing for the determination of the enantiomeric ratio. semmelweis.hu The magnitude of this non-equivalence is influenced by the solvent, temperature, and the specific CSA used. frontiersin.orgsemmelweis.hu

For instance, new chiral α-(nonafluoro-tert-butoxy)carboxylic acids derived from natural α-amino acids have been successfully employed as CSAs for the NMR analysis of racemic amines. semmelweis.huresearchgate.net The resulting diastereomeric salts exhibit distinguishable chemical shift differences in both ¹H and ¹⁹F NMR spectra, with Δδ values comparable to other known chiral shift reagents. semmelweis.huresearchgate.net

Table 1: Examples of Chiral Solvating Agents and their Applications

| Chiral Solvating Agent (CSA) | Analyte Class | Key Interactions | Reference |

| BINOL-derived amino alcohol | Carboxylic acids | Hydrogen bonding, π-π stacking | frontiersin.org |

| α-(Nonafluoro-tert-butoxy)carboxylic acids | Amines | Salt formation, ion-pairing | semmelweis.huresearchgate.net |

| 2-[(1R)-1-Aminoethyl]phenol-based thiourea | N-DNB amino acids | Hydrogen bonding | mdpi.com |

Utilisation of Chiral Derivatizing Agents (CDAs) for Stereochemical Differentiation

An alternative and often more robust method involves the use of Chiral Derivatizing Agents (CDAs). CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers. These diastereomers possess distinct physical and spectroscopic properties, including different chemical shifts in their NMR spectra, which allows for their differentiation and quantification. wikipedia.org

A key requirement for a CDA is that the derivatization reaction must proceed to completion without any kinetic resolution or racemization of the analyte or the CDA itself. wikipedia.org One of the most well-known CDAs is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), which reacts with alcohols and amines to form diastereomeric esters and amides, respectively. mdpi.comwikipedia.org The analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the determination of the absolute configuration of the alcohol or amine.

For this compound, both the amino and hydroxyl groups are potential sites for derivatization. Reagents like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are commonly used for the derivatization of the amino group in amino acids and related compounds. nih.gov The resulting diastereomers can then be analyzed by HPLC or NMR to determine the stereochemistry. nih.gov

Table 2: Common Chiral Derivatizing Agents (CDAs)

| Chiral Derivatizing Agent (CDA) | Functional Group Reactivity | Resulting Derivative | Analytical Method | Reference |

| Mosher's acid (MTPA) | Alcohols, Amines | Ester, Amide | NMR | mdpi.comwikipedia.org |

| Marfey's reagent (FDAA) | Amines | Alaninamide derivative | HPLC-MS | nih.gov |

| GITC | Amines | Thiourea derivative | HPLC-MS | nih.gov |

| OPA-IBLC | Primary Amines | Isoindole derivative | HPLC with fluorescence detection | nih.govresearchgate.net |

Multinuclear NMR Techniques for Comprehensive Structural Characterization

While ¹H NMR is the most common technique, the use of multinuclear NMR, such as ¹³C, ¹⁵N, and ¹⁹F (if a fluorinated derivative is made), provides a more complete picture of the molecular structure. ¹³C NMR offers a wider chemical shift range and can resolve ambiguities that may exist in the proton spectrum. For this compound, the ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and confirming the connectivity of the molecule. These comprehensive techniques are essential for the full structural elucidation of this compound and its derivatives.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the absolute configuration of a chiral center.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference (ΔA = A_L - A_R) versus wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly effective for enantiomeric analysis and the determination of absolute configuration, often by comparison with the spectrum of a known standard or through theoretical calculations.

For a molecule like this compound, the chromophores present (the amino and hydroxyl groups) have weak electronic transitions in the accessible UV region. Therefore, direct CD analysis may be challenging. However, derivatization with a chromophoric group can induce a strong CD signal, which can then be used for stereochemical analysis. nsf.gov

Exciton-Coupled Circular Dichroism (ECCD) for Chiral Complex Characterization

Exciton-Coupled Circular Dichroism (ECCD) is a powerful extension of CD spectroscopy used to determine the absolute configuration of molecules containing two or more chromophores. rsc.org When two chromophores are in close proximity, their transition dipoles can couple, leading to a characteristic bisignate (two-signed) CD signal known as an exciton (B1674681) couplet. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores. rsc.orgacs.org

For a molecule like this compound, which lacks suitable chromophores for ECCD, it is necessary to introduce them through derivatization. For example, reacting the amino and hydroxyl groups with two chromophoric reagents would create a derivative suitable for ECCD analysis. The spatial relationship between these newly introduced chromophores is dictated by the stereochemistry of the chiral center in the original molecule.

A notable application of this principle is in the stereochemical analysis of chiral primary amines and alcohols. nsf.gov By forming a complex with a molecule containing multiple chromophores, a distinct ECCD spectrum can be generated. nih.govacs.org The analysis of this spectrum can then be used to deduce the absolute configuration of the analyte. nih.govacs.org The sign of the exciton couplet can be predicted by the exciton chirality rule, which relates the sign of the Cotton effects to the sense of twist between the electric transition dipole moments of the chromophores. nih.gov This method has been successfully applied to determine the absolute configuration and enantiomeric excess of various chiral alcohols. nih.govacs.org

Vibrational Circular Dichroism (VCD) Analysis of this compound

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of enantiomers in solution, a task for which conventional vibrational spectroscopy (infrared absorption) is ineffective. nih.govyoutube.com For this compound, VCD analysis provides a definitive spectroscopic signature of its stereochemistry.

The VCD spectrum of a chiral molecule is characterized by bands that can be positive or negative (a "bisignate" signal), which are mirror images for the two enantiomers. nih.govyoutube.com The experimental VCD spectrum of this compound would be compared with a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations. nih.gov A strong correlation between the experimental and calculated spectra for the (R)-configuration confirms the absolute stereochemistry of the molecule.

Key vibrational modes for amino alcohols like this compound that give rise to distinct VCD signals often involve the stretching and bending vibrations of the C-O, C-N, O-H, and N-H bonds, as well as skeletal vibrations of the chiral backbone. nih.gov For instance, studies on similar amino alcohols like 1-amino-2-propanol have shown that O-H bending modes can produce significant VCD bands. nih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational population and, consequently, the VCD spectrum, providing detailed insight into the molecule's solution-state structure. nih.gov

The analysis involves recording the VCD and infrared absorption spectra in a suitable solvent, such as CCl₄ or CDCl₃, in the mid-infrared region. nih.govmdpi.com The resulting data provides unambiguous proof of the compound's absolute configuration without the need for crystallization. youtube.com

Table 1: Representative VCD and IR Data for this compound This table is a representative example based on typical data for chiral amino alcohols and is for illustrative purposes.

| Frequency (cm⁻¹) | IR Absorption (ΔA) | VCD Signal (ΔA x 10⁻⁵) | Vibrational Assignment |

|---|---|---|---|

| ~3400 | Medium | +2.5 | O-H Stretch (free) |

| ~3350 | Medium | -1.8 | N-H Asymmetric Stretch |

| ~3280 | Weak | +1.2 | N-H Symmetric Stretch |

| ~2960 | Strong | +3.0 | C-H Asymmetric Stretch (CH₃) |

| ~2875 | Strong | -2.1 | C-H Symmetric Stretch (CH₂) |

| ~1590 | Medium | -4.5 | N-H Scissoring |

| ~1460 | Medium | +3.7 | C-H Bending (CH₃) |

| ~1380 | Weak | -1.5 | C-H Bending (CH) |

X-ray Crystallography for Definitive Stereochemical Confirmation of Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing definitive proof of its relative and absolute stereochemistry. acs.orgsuniv.ac.in While obtaining a suitable single crystal of the parent compound, this compound, can be challenging, its derivatives are often more amenable to crystallization. The derivatization process involves reacting the amino alcohol with a suitable achiral or chiral reagent to form a more complex, stable, and often more easily crystallizable molecule, such as an amide or a carbamate. researchgate.net

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule within the crystal lattice. suniv.ac.in This map reveals the precise spatial coordinates of each atom, confirming the connectivity and the absolute configuration at the chiral center. When the absolute configuration of a derivative is determined, the stereochemistry of the parent this compound is also unequivocally confirmed, assuming the derivatization reaction does not affect the chiral center. acs.org For example, studies on β-aminoalkanamides have successfully used X-ray analysis to confirm the absolute configuration of the final products. researchgate.net

The crystallographic data generated includes unit cell dimensions, space group, and atomic coordinates, which are typically deposited in crystallographic databases. This method provides the most concrete evidence of stereochemical structure. acs.org

Table 2: Typical Crystallographic Data for a Derivative of this compound This table presents a hypothetical but typical set of parameters obtained from an X-ray diffraction experiment for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | e.g., C₁₂H₁₇NO₃ | The molecular formula of the crystalline derivative. |

| Formula Weight | e.g., 223.27 g/mol | The molar mass of the derivative. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal. |

| a, b, c (Å) | 6.01, 12.54, 15.89 | The dimensions of the unit cell edges. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Volume (ų) | 1198.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Mass Spectrometry in Conjunction with Stereochemical Analysis for this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. However, standard MS is inherently "chiral-blind" because enantiomers have identical masses and typically produce identical fragmentation patterns. unipd.itspectroscopyonline.com To distinguish between enantiomers like (R)- and (S)-3-Amino-2-methylpropan-1-ol, mass spectrometry must be coupled with a chiral recognition element or method. nih.gov

One common strategy involves derivatizing the enantiomers with a chiral selector to form diastereomeric complexes. These diastereomers have different physical properties and can often be distinguished by tandem mass spectrometry (MS/MS). researchgate.net The differing stabilities or fragmentation pathways of the diastereomeric ions upon collision-induced dissociation (CID) can lead to different product ion spectra, allowing for differentiation and even quantification. researchgate.net

Another advanced technique is Ion Mobility-Mass Spectrometry (IM-MS). unipd.it In IM-MS, ions are separated based on their size and shape (collision cross-section) as they drift through a gas-filled tube under the influence of an electric field. Diastereomeric complexes formed from this compound and a chiral selector can have different shapes and sizes, leading to different drift times and allowing for their separation and distinct detection by the mass spectrometer. unipd.it While most studies focus on simpler chiral molecules like amino acids, these principles are directly applicable to the analysis of this compound. unipd.it

These methods, which combine the sensitivity and specificity of mass spectrometry with a chiral discrimination step, are invaluable for stereochemical analysis, particularly in complex mixtures or when only small sample amounts are available. unipd.itnih.gov

Table 3: Mass Spectrometry-Based Methods for Chiral Analysis

| Method | Principle | Application to this compound |

|---|---|---|

| Chiral Ligand-Exchange MS | Formation of diastereomeric metal-ligand complexes that exhibit different MS/MS fragmentation patterns. | Complexation with a chiral ligand and a metal ion (e.g., Cu²⁺) to form diastereomeric complexes that can be differentiated. |

| Host-Guest Complexation MS | Formation of diastereomeric non-covalent complexes with a chiral host molecule (e.g., a crown ether). researchgate.net | Complexation with a chiral crown ether; the stability of the resulting diastereomeric ions is probed by MS/MS. |

| Kinetic Method | Compares the rates of gas-phase ion-molecule reactions of the enantiomers with a chiral reference compound. | The rates of fragmentation of diastereomeric cluster ions are compared to determine enantiomeric composition. researchgate.net |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of diastereomeric ions based on differences in their collision cross-section (shape and size). unipd.it | After derivatization with a chiral tag, the resulting diastereomers are separated by their drift time before mass analysis. |

Computational and Theoretical Chemistry Studies on 2r 3 Amino 2 Methylpropan 1 Ol

Conformational Analysis and Energy Landscapes of the Chiral Amino Alcohol

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. For a flexible molecule like (2R)-3-amino-2-methylpropan-1-ol, multiple conformations, or spatial arrangements of atoms, are possible due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, or energy landscape, that describes the energy of the molecule as a function of its geometry.

Computational methods, particularly quantum mechanics-based approaches, are well-suited for this purpose. By systematically rotating the rotatable bonds and calculating the energy at each step, a detailed potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. The relative energies of the conformers, determined by these calculations, indicate their populations at a given temperature. While specific studies on the conformational analysis of this compound are not prevalent in the literature, the methodologies are well-established from studies on other alcohols and amines. These studies often compare results from molecular orbital theory with experimental data from rotational and vibrational spectroscopy to validate the computational models.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Intermediates Involving the Compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms. DFT calculations can elucidate the step-by-step pathway of a chemical reaction, identifying intermediates, transition states, and the associated energy barriers.

While specific DFT studies on this compound are limited, extensive research has been conducted on its isomer, 2-amino-2-methyl-1-propanol (B13486) (AMP), which provides insight into the types of mechanisms that can be explored. For instance, the reaction of AMP with carbon dioxide has been investigated to understand its potential for CO2 capture. These studies have compared different reaction pathways, such as the formation of carbamates and bicarbonates, and have used DFT to calculate the activation energies for each step. acs.orgresearchgate.net The results indicate that for hindered amines like AMP, the formation of bicarbonate is kinetically more favorable than the formation of carbamate. acs.orgresearchgate.net

Another area where DFT has been applied is in atmospheric chemistry. The degradation of AMP initiated by hydroxyl (OH) radicals has been modeled using DFT to predict the reaction pathways and products. nih.govwhiterose.ac.uk These calculations have shown that the reaction proceeds primarily through hydrogen abstraction from the -CH2- group and have identified the major and minor products of this degradation process. nih.govwhiterose.ac.uk Such theoretical studies are crucial for assessing the environmental impact of amines released into the atmosphere. nih.govwhiterose.ac.uk

Table 1: Representative Functionals and Basis Sets in DFT Studies of a Related Isomer

| Study Focus | DFT Functional | Basis Set | Key Findings |

|---|---|---|---|

| Reaction with CO2 | B3LYP | 6-311++G(d,p) | Bicarbonate formation is kinetically more favorable than carbamate formation for AMP. acs.orgresearchgate.net |

Molecular Dynamics Simulations of Chiral Recognition Processes and Interactions

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological and chemical processes. Molecular dynamics (MD) simulations are a powerful computational tool for studying these phenomena. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

In the context of chiral recognition, MD simulations can be used to understand how a chiral selector, such as a protein or a chiral stationary phase in chromatography, interacts differently with the two enantiomers of a chiral analyte. nsf.govnih.gov These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that are responsible for the differential binding. nsf.gov By calculating the binding free energy for each enantiomer, MD simulations can predict which enantiomer will bind more strongly to the chiral selector. nsf.gov

Table 2: Key Parameters in a Typical MD Simulation for Chiral Recognition

| Parameter | Description | Example Value |

|---|---|---|

| Time Step | The interval between successive calculations of forces and positions. | 2 fs nsf.gov |

| Simulation Time | The total duration of the simulation. | 60.0 ns nsf.gov |

| Temperature | The temperature at which the simulation is run. | 300 K nsf.gov |

| Pressure | The pressure at which the simulation is run. | 1 atmosphere nsf.gov |

Quantum Chemical Calculations of Spectroscopic Properties for this compound

Spectroscopic techniques are indispensable for the characterization of molecules. Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. For chiral molecules, chiroptical spectroscopies, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), are particularly powerful as they are sensitive to the absolute configuration of the molecule.

Quantum chemical methods, including DFT, can be used to calculate the theoretical VCD and ROA spectra for a given enantiomer. rsc.orgvanderbilt.edu By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined with a high degree of confidence. rsc.org These calculations require accurate determination of the molecular geometry and the vibrational frequencies and intensities. rsc.orgresearchgate.net

In addition to chiroptical spectra, quantum chemistry can also predict other spectroscopic properties, such as NMR chemical shifts and coupling constants. rsc.org For chiral molecules, the use of a chiral derivatizing or solvating agent can lead to distinguishable NMR spectra for the two enantiomers. Quantum chemical calculations can help in assigning the NMR resonances to specific diastereomeric structures, thereby enabling the determination of absolute configuration. rsc.org While specific calculated spectroscopic data for this compound are not widely published, the computational methodologies are well-developed and routinely applied to a variety of chiral molecules. rsc.orgvanderbilt.edu

Predictive Modeling for Enantioselectivity in Reactions Involving the Titled Compound

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their stereoselectivity. For reactions involving chiral molecules, this means predicting which enantiomer will be formed in excess. Predictive modeling for enantioselectivity combines quantum mechanics, molecular mechanics, and/or molecular dynamics to model the reaction and identify the factors that control the stereochemical outcome.

One powerful approach involves the computational design of stereoselective catalysts. For example, in silico methods can be used to predict mutations in an enzyme that will enhance its enantioselectivity or even invert it. acs.orgacs.org This often involves creating a model of the enzyme's active site with the substrate bound and then using computational tools to evaluate the effect of different amino acid substitutions. acs.orgacs.org Molecular dynamics simulations can be used to sample different conformations of the enzyme-substrate complex, and quantum mechanics can be used to model the reaction itself to determine the activation energies for the pathways leading to the different enantiomers. acs.orgacs.org

While there are no specific predictive models for enantioselectivity in reactions directly involving this compound in the literature, the principles have been demonstrated in other systems. For instance, a combination of molecular dynamics and the Rosetta algorithm has been successfully used to guide the engineering of an alcohol dehydrogenase to completely reverse its enantioselectivity for the reduction of a ketone. acs.orgacs.org This highlights the potential of predictive modeling to accelerate the development of highly stereoselective chemical transformations.

Chemical Derivatization and Functionalization Strategies of 2r 3 Amino 2 Methylpropan 1 Ol

Formation of Chiral Amides, Esters, and Carbamates from the Compound

The presence of both an amino and a hydroxyl group in (2R)-3-amino-2-methylpropan-1-ol allows for the straightforward formation of amides, esters, and carbamates. These reactions are fundamental in peptide synthesis and the creation of various chiral auxiliaries and derivatives.

Amide Formation: The primary amine of this compound readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form chiral amides. This reaction is often facilitated by coupling agents or carried out under basic conditions to neutralize the acid byproduct. For instance, pseudoephedrine, a similar chiral amino alcohol, is known to react with carboxylic acids to yield corresponding amides, which can then be used in stereoselective reactions. wikipedia.org

Ester Formation: The primary hydroxyl group can be esterified using similar reagents. This reaction is typically catalyzed by an acid or a dehydrating agent. The formation of esters from chiral alcohols like this compound is a common strategy in the synthesis of chiral ligands and intermediates.

Carbamate Formation: Carbamates, which are derivatives of both an amine and an alcohol, can be synthesized from this compound. Carbamates are notable for their stability and are frequently used as protecting groups in organic synthesis. nih.gov They can also serve as key structural elements in bioactive molecules. nih.gov The synthesis of carbamates often involves the reaction of the amino alcohol with an isocyanate or a chloroformate.

A variety of reagents can be employed for these transformations, each with its own advantages in terms of reactivity and selectivity.

Table 1: Reagents for the Formation of Amides, Esters, and Carbamates

| Derivative | Reagent Class | Specific Examples |

| Amides | Carboxylic Acids, Acid Chlorides, Acid Anhydrides | Acetic anhydride (B1165640), Benzoyl chloride |

| Esters | Carboxylic Acids, Acid Chlorides, Acid Anhydrides | Acetic anhydride, Glyoxylic acid |

| Carbamates | Isocyanates, Chloroformates | Benzyl (B1604629) chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

Synthesis of Heterocyclic Derivatives (e.g., Oxazolines, Azomethines) Utilizing this compound

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly chiral oxazolines and azomethines. These heterocycles are important as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of complex molecules. nih.gov

Oxazolines: Chiral 2-oxazolines are readily synthesized from the reaction of this compound with carboxylic acids or their derivatives. nih.gov The synthesis often proceeds via an intermediate N-(2-hydroxyalkyl)amide, which then undergoes cyclodehydration. Various methods have been developed for this cyclization, including the use of dehydrating agents or catalytic processes. organic-chemistry.org For example, the reaction of amino alcohols with nitriles is a metal-free method to produce 2-oxazolines in good yields. organic-chemistry.org

Azomethines (Schiff Bases): The primary amino group of this compound can condense with aldehydes or ketones to form azomethines, also known as Schiff bases. Research has reported the synthesis of new azomethine derivatives by condensing 2-amino-2-methyl-1-propanol (B13486) with various substituted benzaldehydes. researchgate.net These azomethines can be further utilized in synthesis or studied for their biological activities. researchgate.net

The synthesis of these heterocyclic derivatives often involves straightforward, one-pot procedures, making this compound a convenient starting material.

Selective Protection and Deprotection Methodologies for the Amino and Hydroxyl Groups

In multi-step syntheses involving this compound, it is often necessary to selectively protect one of the functional groups while the other is being modified. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org

Amino Group Protection: The amino group is typically protected as a carbamate. organic-chemistry.org Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of conditions but is easily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk

Cbz Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. masterorganicchemistry.comhighfine.com

Hydroxyl Group Protection: The hydroxyl group can be protected using a variety of protecting groups, with silyl (B83357) ethers being a common choice.

Silyl Ethers: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are used to form silyl ethers, which are stable to many reaction conditions but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Orthogonal Protection Strategy: The differential reactivity of these protecting groups allows for an orthogonal protection strategy. organic-chemistry.org For example, a Boc-protected amine and a TBDMS-protected alcohol can be selectively deprotected. The Boc group can be removed with acid, leaving the TBDMS group intact, while the TBDMS group can be removed with fluoride, leaving the Boc group untouched. This strategy provides precise control over the synthetic route.

Table 2: Common Protecting Groups and Their Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Amino | Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.comhighfine.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Triisopropylsilyl | TIPS | Fluoride ion (e.g., TBAF) |

Conversion to Other Chiral Synthons and Precursors

This compound serves as a versatile starting material for the synthesis of other valuable chiral synthons and precursors. Its inherent chirality can be transferred to new molecules through various synthetic transformations.

One important application is its use as a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be cleaved and recovered. This compound and its derivatives can be used to create chiral auxiliaries for a range of asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

Furthermore, this compound can be converted into other chiral building blocks. For example, through a series of reactions involving oxidation, reduction, and functional group interconversions, it can be transformed into chiral amino acids, diamines, or other amino alcohols with different substitution patterns. These new chiral synthons can then be used in the synthesis of pharmaceuticals and other complex target molecules. nih.govnih.gov

The conversion of this compound into other chiral precursors expands its utility in asymmetric synthesis, providing access to a wider range of enantiomerically pure compounds.

Applications of 2r 3 Amino 2 Methylpropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

As Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. wikipedia.org The auxiliary is then removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transition states, thereby favoring the formation of one diastereomer over the other.

(2R)-3-Amino-2-methylpropan-1-ol can be employed as a chiral auxiliary. For instance, it can be reacted with a carboxylic acid or its derivative to form an amide. The resulting chiral amide can then undergo stereoselective reactions, such as alkylation or aldol (B89426) reactions, where the stereochemistry is controlled by the chiral center of the amino alcohol auxiliary. Subsequent cleavage of the auxiliary would afford the desired chiral product. The general principle involves covalently attaching the chiral auxiliary to the substrate, performing a diastereoselective reaction, and then removing the auxiliary. wikipedia.org

Precursor for Chiral Ligands in Asymmetric Catalysis

Perhaps the most prominent application of this compound is as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. nih.govnih.gov These ligands coordinate to a metal center, creating a chiral catalytic complex that can induce high enantioselectivity in a wide range of chemical reactions. The modular nature of ligands derived from this amino alcohol allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and selectivity.

Design and Synthesis of Amino Alcohol-Based Phosphine (B1218219) Ligands

The combination of a soft phosphine donor and a hard amine or alcohol donor in a single molecule makes amino alcohol-based phosphine ligands particularly effective in many catalytic systems. The synthesis of such ligands often involves the reaction of this compound with a chlorophosphine. The amino group can be acylated or derivatized to fine-tune the ligand's properties. These P,O- or P,N-bidentate ligands have been successfully applied in various metal-catalyzed reactions. The ability to easily synthesize a library of these ligands from readily available amino acids and their derivatives has contributed to their popularity in asymmetric synthesis. sigmaaldrich.com

Development of Oxazoline-Derived Chiral Ligands

Chiral oxazolines are a highly successful and widely used class of ligands in asymmetric catalysis. nih.gov The synthesis of these ligands typically involves the condensation of a chiral β-amino alcohol, such as this compound, with a carboxylic acid or its derivative, followed by cyclization. mdpi.comresearchgate.net This process creates a rigid and predictable chiral environment around the metal center.

The versatility of the oxazoline (B21484) ring system allows for the straightforward introduction of various substituents, enabling the creation of a diverse range of ligands with tailored steric and electronic properties. nih.gov For example, phosphino-oxazoline (PHOX) ligands, which combine a chiral oxazoline with a phosphine donor, have proven to be highly effective in a broad spectrum of asymmetric transformations. nih.gov

| Ligand Type | Precursor | Key Features |

| Phosphino-oxazoline (PHOX) | This compound | Combines chiral oxazoline with a phosphine donor for strong coordination and high enantioselectivity. |

| Bis(oxazoline) (BOX) | This compound | C2-symmetric ligands with two oxazoline rings, often leading to high enantiomeric excesses. |

Exploration of Salen-Type and Other Chiral Ligand Scaffolds from the Compound

Beyond phosphine and oxazoline-based ligands, this compound can serve as a building block for other important ligand classes, such as Salen-type ligands. Salen ligands are tetradentate Schiff base ligands that are readily prepared by the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. By incorporating the chiral backbone of this compound into the diamine component, chiral Salen ligands can be synthesized. These ligands are known for their ability to form stable complexes with a variety of metals and have been successfully employed in asymmetric catalysis, including epoxidation and cyclopropanation reactions.

Application in Metal-Catalyzed Asymmetric Transformations (e.g., Alkylation, Addition)

Ligands derived from this compound have found widespread application in a multitude of metal-catalyzed asymmetric reactions. nih.gov For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction, and ligands of the PHOX type have been instrumental in achieving high enantioselectivities. nih.gov Similarly, copper-catalyzed conjugate additions of organometallic reagents to enones are effectively controlled by chiral phosphine or oxazoline ligands.

| Reaction Type | Catalyst System | Typical Substrates |

| Asymmetric Allylic Alkylation | Palladium / PHOX-type ligand | Allylic acetates, carbonates |

| Asymmetric Conjugate Addition | Copper / Chiral phosphine ligand | α,β-Unsaturated ketones, esters |

| Asymmetric Hydrogenation | Rhodium or Iridium / Chiral phosphine ligand | Prochiral olefins, ketones |

Role in Organocatalysis and the Development of Bifunctional Catalysts

In addition to its role in metal-based catalysis, this compound and its derivatives are valuable in the field of organocatalysis. researchgate.net Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The presence of both an amino group (a Lewis base) and a hydroxyl group (a hydrogen-bond donor) in this compound allows for the development of bifunctional organocatalysts. unimi.it

Synthesis of Complex Chiral Scaffolds and Natural Product Cores

The unique structural attributes of this compound make it an important starting material for the synthesis of intricate chiral scaffolds and the core structures of various natural products. Chiral scaffolds are fundamental molecular frameworks that possess a defined three-dimensional arrangement, which is crucial for biological activity. The incorporation of this compound into these scaffolds imparts a specific chirality that can be essential for the target molecule's function.

In the realm of natural product synthesis, this chiral building block serves as a key component in the enantioselective synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in many drug candidates. researchgate.net The synthesis often involves the transformation of the amino and hydroxyl groups into other functionalities, while preserving the chiral center, thus allowing for the construction of complex stereochemistry.

The ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage in total synthesis. By using this compound, chemists can avoid complex and often low-yielding resolution steps later in the synthesis. This approach has been applied to the synthesis of key intermediates for various pharmaceuticals, where the precise stereochemistry is critical for efficacy.

Integration into Chiral Stationary Phases for Chromatographic Separations

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of effective chiral separation techniques. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. This compound and its derivatives play a crucial role in the creation of these CSPs.

The principle behind this application lies in attaching the chiral molecule to a solid support, typically silica (B1680970) gel. The resulting CSP creates a chiral environment within the chromatography column. When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation.

Derivatives of this compound can be designed to have specific functionalities that enhance chiral recognition. For example, the amino group can be acylated with a π-acceptor group, such as a 3,5-dinitrobenzoyl group, to create a Pirkle-type CSP. hplc.eu These phases are effective in separating a wide range of racemates through a combination of π-π interactions, hydrogen bonding, and steric interactions. The versatility of this compound allows for the synthesis of a variety of CSPs tailored for the separation of different classes of chiral compounds. google.com

Table 1: Examples of Chiral Stationary Phases and Their Applications

| Chiral Stationary Phase Type | Based on Derivative of... | Typical Analytes Separated |

| Pirkle-type (π-acceptor) | This compound | β-blockers, various amides and esters |

| Ion-exchange | This compound | Amino acids and other ionizable compounds |

Contributions to Supramolecular Chemistry and Chiral Recognition Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral recognition is a key aspect of this field, where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. This compound and its derivatives are utilized in the design and synthesis of chiral hosts for such recognition systems.

The amino and hydroxyl groups of this compound can participate in hydrogen bonding, a crucial non-covalent interaction for molecular recognition. By incorporating this chiral building block into larger macrocyclic or acyclic structures, researchers can create host molecules with well-defined chiral cavities. These cavities can then selectively bind to guest molecules with complementary shapes and functionalities.

The effectiveness of a chiral recognition system is often evaluated by its enantioselectivity, which is the ratio of the binding constants for the two enantiomers of the guest. High enantioselectivity is desirable for applications such as enantioselective sensing, catalysis, and separation. The defined stereochemistry of this compound is instrumental in achieving high levels of chiral discrimination in these systems. mdpi.comrsc.org Studies have shown that even subtle changes in the structure of the chiral host, derived from this building block, can significantly impact its recognition properties. nih.gov

Application as a Precursor for Chiral Polymers and Specialty Materials

The development of chiral polymers and specialty materials has garnered significant interest due to their unique optical, mechanical, and recognition properties. This compound serves as a valuable monomer or precursor for the synthesis of these advanced materials.

By polymerizing derivatives of this compound, it is possible to create polymers with a helical or other chiral secondary structure. These chiral polymers can exhibit interesting chiroptical properties, such as circular dichroism, and can be used in applications like chiral sensors and optical devices.

Furthermore, the incorporation of this chiral building block into the backbone or as a pendant group of a polymer can impart chiral recognition capabilities to the material. This has led to the development of chiral polymer membranes for enantioselective separations and chiral polymeric catalysts for asymmetric synthesis. The ability to tailor the properties of these materials by modifying the structure of the this compound precursor makes it a versatile tool in materials science.

Analytical Methodologies for the Determination of Enantiomeric Purity of 2r 3 Amino 2 Methylpropan 1 Ol

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This can be achieved through two main approaches: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral reagent.

Direct enantiomeric separation on a chiral stationary phase (CSP) is often the preferred HPLC method as it avoids the need for derivatization, which can introduce additional steps and potential sources of error. sigmaaldrich.com The selection of an appropriate CSP is crucial for achieving successful separation. nih.gov

Several types of CSPs have been developed and are commercially available, each with different chiral selectors and mechanisms of interaction. nih.goveijppr.com These include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. eijppr.comcsfarmacie.cz They are typically derived from cellulose (B213188) or amylose (B160209) that has been coated or immobilized on a silica (B1680970) support. nih.govcsfarmacie.cz The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure. eijppr.com

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes between the analyte and the CSP through π-π interactions, hydrogen bonding, and dipole stacking. eijppr.comnih.gov

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) can be bonded to silica to create CSPs that are particularly effective for separating polar and ionic compounds like amino alcohols. sigmaaldrich.comeijppr.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com

Ligand-exchange CSPs: These involve a chiral ligand, often an amino acid, complexed with a metal ion on the stationary phase. eijppr.com Separation occurs through the formation of transient diastereomeric complexes with the analyte. eijppr.com

For amino alcohols like (2R)-3-amino-2-methylpropan-1-ol, polysaccharide and macrocyclic glycopeptide-based CSPs are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. yakhak.org

Indirect separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. akjournals.comoup.com This approach is particularly useful when the analyte lacks a strong chromophore for UV detection, as the CDA can introduce one. oup.com

Several types of CDAs have been employed for the analysis of amino alcohols:

Cyanuric chloride-based reagents: These reagents, incorporating chiral auxiliaries like amino acids, can be used to derivatize amino alcohols, forming diastereomers that can be separated by reversed-phase HPLC. akjournals.comnanobioletters.com

(S)-Naproxen derivatives: Reagents derived from (S)-naproxen can introduce a UV-active moiety, enabling sensitive detection of the resulting diastereomers. oup.com

Other derivatizing agents: A variety of other reagents, such as those based on benzimidazole (B57391) or other activated chiral structures, have been developed to improve separation and detection limits. oup.com

The derivatization reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete reaction without racemization. oup.com

Interactive Data Table: Chiral HPLC Methods for Amino Alcohol Separation

| Method | Stationary Phase/Reagent | Detection Principle | Advantages | Considerations |

| Direct (Chiral Stationary Phase) | Polysaccharide-based (e.g., Chiralpak AD-H) yakhak.org | UV, MS | No derivatization required, fewer analytical steps. sigmaaldrich.com | CSPs can be expensive, method development may be required to find optimal mobile phase. oup.com |

| Direct (Chiral Stationary Phase) | Macrocyclic glycopeptide (e.g., Teicoplanin-based) sigmaaldrich.com | UV, MS | Good for polar and ionic compounds. sigmaaldrich.com | Retention can be sensitive to mobile phase composition. sigmaaldrich.com |

| Indirect (Chiral Derivatization) | Cyanuric chloride-based reagents akjournals.comnanobioletters.com | UV | Can introduce a chromophore for enhanced detection. oup.com | Requires an additional reaction step, potential for side reactions or racemization. sigmaaldrich.com |

| Indirect (Chiral Derivatization) | (S)-Naproxen derivatives oup.com | UV | High sensitivity due to strong chromophore. oup.com | Optimization of derivatization conditions is critical. oup.com |

Gas Chromatography (GC) with Chiral Capillary Columns

Gas chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile analytes like amino alcohols, derivatization is necessary to increase their volatility and thermal stability. sigmaaldrich.com

The separation is achieved using a chiral capillary column, where the stationary phase is a chiral selector coated onto the inner wall of the column. Cyclodextrin derivatives are commonly used as chiral selectors in GC. gcms.cz

The process typically involves a two-step derivatization of the amino alcohol:

Esterification of the hydroxyl group.

Acylation of the amino group. sigmaaldrich.com

Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyl chloroformate. sigmaaldrich.comnih.gov The choice of derivatizing agent can influence the separation and even the elution order of the enantiomers. sigmaaldrich.com

GC methods offer high resolution and sensitivity. sigmaaldrich.com The development of comprehensive two-dimensional GC (GC×GC) has further enhanced the separation power for complex samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining enantiomeric excess. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent. nih.gov

Chiral Derivatizing Agents (CDAs): The reaction of a chiral analyte with a CDA produces diastereomers that will have distinct NMR spectra, allowing for the integration of the signals corresponding to each diastereomer to determine the ee. nih.gov

Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes that are in fast exchange on the NMR timescale. This results in separate signals for the enantiomers in the NMR spectrum. mdpi.com

Prochiral Molecules: An alternative approach involves the use of small prochiral molecules that interact with the chiral analyte, leading to an ee-dependent splitting of NMR signals. nih.gov

Phosphorus-31 (³¹P) NMR can also be a powerful tool. Derivatization of the amino alcohol with a phosphorus-containing reagent can lead to diastereomers with well-resolved signals in the ³¹P NMR spectrum, providing a reliable method for ee determination. rug.nl

Fluorescence-Based High-Throughput Assays for Enantiomeric Excess

For rapid screening of enantiomeric excess, fluorescence-based assays offer a high-throughput and sensitive alternative to chromatographic methods. nih.gov These methods are based on the formation of diastereomeric complexes that exhibit different fluorescence properties. nih.govresearchgate.net

One common approach involves the self-assembly of a chiral fluorescent ligand, a boronic acid derivative, and the chiral analyte (in this case, an amino alcohol). nih.govbath.ac.uk The resulting diastereomeric complexes will have distinct fluorescence intensities or wavelengths, which can be measured using a plate reader. nih.govresearchgate.net This allows for the rapid determination of the enantiomeric ratio in a large number of samples. nih.gov

These assays are often not sensitive to common impurities or unreacted reagents, making them suitable for the analysis of crude reaction mixtures. nih.govresearchgate.net

Interactive Data Table: Comparison of Analytical Methodologies

| Methodology | Principle | Key Advantages | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomers. eijppr.com | High accuracy, well-established, applicable to a wide range of compounds. csfarmacie.cz | Routine quality control, preparative separation. csfarmacie.cz |

| Chiral GC | Separation of volatile derivatives on a chiral capillary column. gcms.cz | High resolution and sensitivity. sigmaaldrich.com | Analysis of volatile or derivatizable compounds. sigmaaldrich.com |

| NMR Spectroscopy | Formation of diastereomers or transient diastereomeric complexes leading to distinct NMR signals. nih.gov | Provides structural information, can be non-destructive (with CSAs). | Determination of enantiomeric excess, structural elucidation. |

| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes with distinct optical properties. nih.govresearchgate.net | High-throughput, high sensitivity, suitable for crude samples. nih.govresearchgate.net | Rapid screening of catalysts and reaction conditions. nih.gov |

Other Chiroptical Methods for Purity Assessment

Besides the major techniques discussed above, other chiroptical methods can be used for the assessment of enantiomeric purity, although they are generally less common for quantitative analysis of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While it is a powerful tool for determining the absolute configuration of a chiral compound, its use for accurately quantifying enantiomeric excess can be limited by the need for pure enantiomeric standards for calibration. However, it has been used in combination with other techniques, such as in high-throughput screening assays. bohrium.comnih.gov

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral sample. The magnitude of the rotation is proportional to the concentration of the chiral substance and its specific rotation. While it can be used to determine enantiomeric excess, it is generally less sensitive and less accurate than chromatographic or spectroscopic methods, especially for samples with low ee values.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Synthesis Routes for (2R)-3-Amino-2-methylpropan-1-ol

The development of environmentally friendly and efficient methods for synthesizing chiral molecules is a paramount goal in modern chemistry. For this compound, research is increasingly focused on biocatalytic and chemoenzymatic strategies that offer high selectivity and operate under mild conditions. nih.gov

Chemoenzymatic approaches, which combine both chemical and enzymatic steps, also show great promise. A notable strategy involves the synthesis of 1,2-amino alcohols from readily available aromatic methyl ketones. researchgate.netresearchgate.net This method typically involves an initial chemical modification, such as bromination, followed by enzymatic transformation using a transaminase to yield the chiral amino alcohol with excellent enantiomeric excess. researchgate.net Researchers are also investigating the use of ketoreductases (KREDs) for the asymmetric reduction of prochiral ketones, a key step in producing chiral alcohols. researchgate.net The evolution of these enzymes through techniques like directed evolution has led to catalysts with significantly enhanced activity and stability, making industrial-scale production more feasible. nih.govmdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Biocatalytic Cascade Reactions | One-pot, multi-enzyme systems. | High stereoselectivity, reduced waste, milder reaction conditions. nih.govnih.gov |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. researchgate.net | Utilizes simple starting materials, achieves high enantiomeric excess. researchgate.netresearchgate.net |

| Ketoreductase (KRED) Bioreduction | Enzymatic reduction of prochiral ketones. researchgate.net | High volumetric productivity, suitable for industrial scale-up. researchgate.net |

Novel Applications in Catalyst Design and Asymmetric Methodology Development

The inherent chirality of this compound makes it an excellent candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. This field is continually evolving, with a focus on developing new catalysts and synthetic methods that provide high levels of stereocontrol. nih.gov